molecular formula C23H16FN3O2 B2696261 (2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-7-methoxy-2H-chromen-2-imine CAS No. 313233-01-1

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-7-methoxy-2H-chromen-2-imine

Cat. No.: B2696261
CAS No.: 313233-01-1
M. Wt: 385.398
InChI Key: QJWRNZFZNOSBGI-BZZOAKBMSA-N
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Description

(2Z)-3-(1H-1,3-benzodiazol-2-yl)-N-(4-fluorophenyl)-7-methoxy-2H-chromen-2-imine is a useful research compound. Its molecular formula is C23H16FN3O2 and its molecular weight is 385.398. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Benzimidazole derivatives are synthesized through various methods, including Schiff base condensation and reactions with copper(II) complexes, showcasing their potential for DNA binding, cellular DNA lesion activities, and cytotoxic effects against cancer cell lines. These compounds bind DNA through an intercalative mode, suggesting their application in anticancer research and therapy (Paul et al., 2015). Additionally, microwave-assisted synthesis on ionic liquid support represents a novel approach to accessing benzimidazole derivatives, indicating their relevance in drug discovery programs (Chanda et al., 2012).

Analytical and Sensing Applications

Benzimidazole-based Schiff bases have been developed as fluorescent sensors for metal ions, leveraging the excited state intramolecular proton transfer (ESIPT) process. These compounds exhibit selectivity towards fluoride ions, showcasing their utility as selective analytical reagents (Bren et al., 2015). Furthermore, benzimidazole and benzothiazole conjugated Schiff bases are designed as fluorescent sensors for Al3+ and Zn2+, demonstrating their capability in detecting these analytes with high sensitivity and selectivity, thereby serving potential roles in environmental monitoring and bioimaging (Suman et al., 2019).

Anticancer Evaluation

The exploration of benzimidazole derivatives for anticancer activities has led to the identification of compounds with significant inhibitory effects on various cancer cell lines, including breast, lung, and cervical cancers. These findings support the potential of benzimidazole derivatives as therapeutic agents in cancer treatment (Salahuddin et al., 2014).

Pharmacological Activity

The pharmacological evaluation of 2-methoxyphenyl-substituted imidazo[1,2-a]benzimidazoles has revealed a range of activities, including antioxidant, antiarrhythmic, and antihypertensive properties. This highlights the versatility of benzimidazole derivatives in addressing various health conditions and the potential for developing new therapeutic agents (Anisimova et al., 2005).

Mechanism of Action

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)-7-methoxychromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O2/c1-28-17-11-6-14-12-18(22-26-19-4-2-3-5-20(19)27-22)23(29-21(14)13-17)25-16-9-7-15(24)8-10-16/h2-13H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWRNZFZNOSBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)F)O2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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